Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate is an organic compound with a complex structure that includes a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate typically involves the esterification of 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: 2-(4-fluoro-2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific enzymes or receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and selectivity towards certain molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chloro-2-methyl-5-nitrophenyl)acetate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2-(4-fluoro-2-methyl-5-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1012880-04-4 |
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Molecular Formula |
C11H12FNO4 |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H12FNO4/c1-3-17-11(14)6-8-5-10(13(15)16)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
HRORJJPBJVDEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C)F)[N+](=O)[O-] |
Origin of Product |
United States |
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